

Application Notes and Protocols for Tizaterkib (ATG-017) in In Vivo Research

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Compound of Interest

Compound Name: *Tizaterkib*

Cat. No.: *B605742*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of **Tizaterkib** (also known as AZD0364 and ATG-017) for in vivo studies, based on available preclinical data. **Tizaterkib** is a potent and selective oral inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the RAS/MAPK signaling pathway.^{[1][2][3]} Dysregulation of this pathway is a frequent driver in various human cancers.^[4]

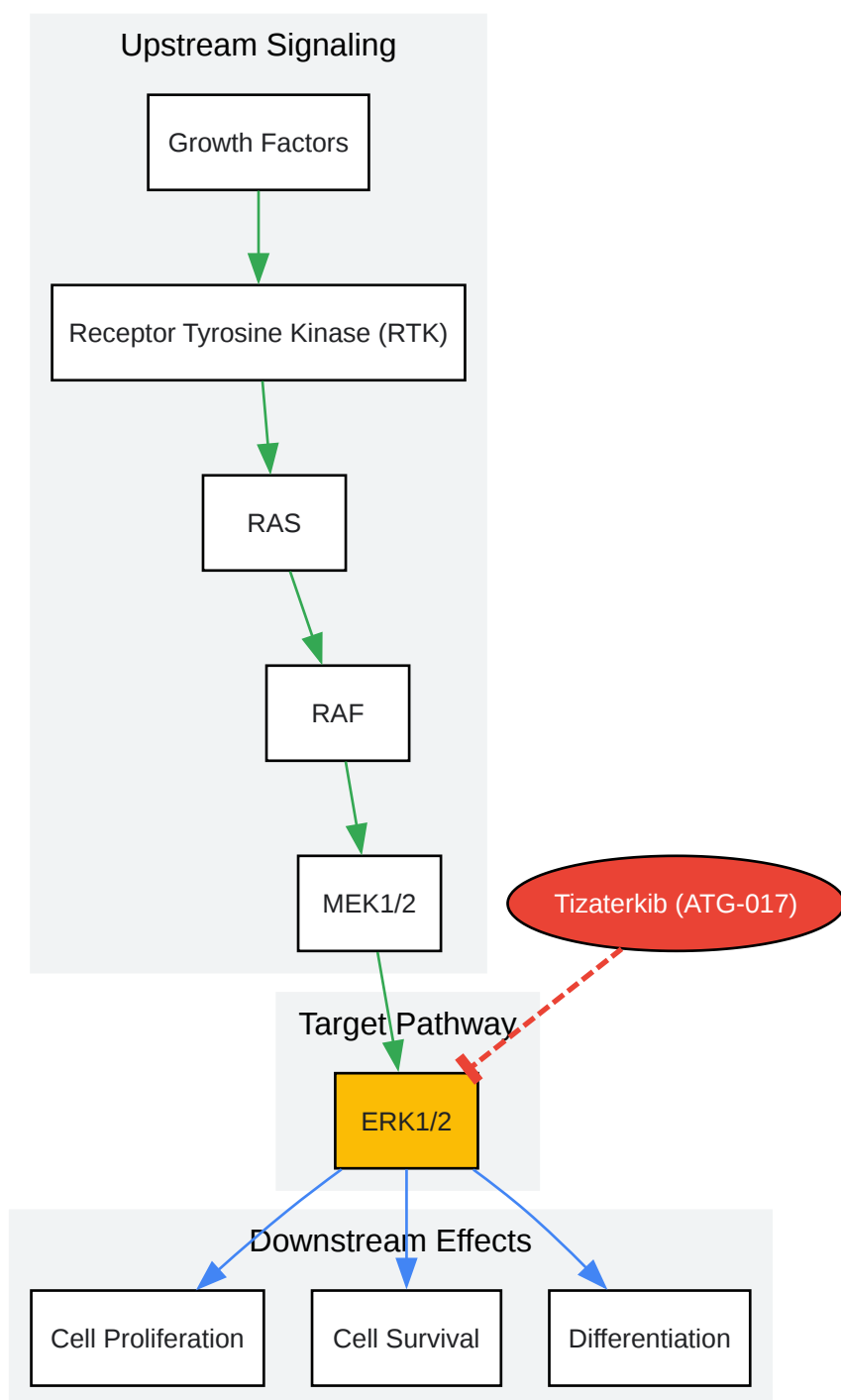
Quantitative Data Summary

The following table summarizes the effective dosages of **Tizaterkib** observed in various preclinical in vivo models. These values can serve as a starting point for designing new experiments.

Animal Model	Application	Dosage	Dosing Schedule	Route of Administration	Observed Effect	Reference
Mouse (A375 & Calu-6 xenografts)	Oncology	50 mg/kg	Once daily for 21 days	Oral	Significant tumor growth inhibition (100%) and regression. [1][5]	[1][5]
Mouse (Calu-6 xenograft)	Oncology	15 mg/kg	Once daily	Oral	93% tumor growth inhibition. [2]	[2]
Mouse (Calu-6 xenograft)	Oncology	50 mg/kg	Once daily	Oral	49% tumor regression. [2]	[2]
Mouse (A549 xenograft)	Oncology	50 mg/kg	Once daily for 20 days	Oral	68% tumor growth inhibition. [5]	[5]
FVB/NJ Mouse	Noise-Induced Hearing Loss	0.5 mg/kg/bw	Twice daily for 3 days	Oral	Minimum effective dose for otoprotection.	

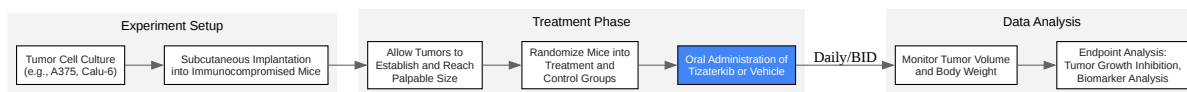
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided.



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Tizaterkib inhibits the MAPK/ERK signaling pathway.



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A typical workflow for an *in vivo* xenograft study.

Experimental Protocols

The following are generalized protocols based on methodologies from published preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a typical study to evaluate the antitumor efficacy of **Tizaterkib** in a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

- Culture human cancer cell lines (e.g., A375 melanoma, Calu-6 or A549 non-small cell lung cancer) under standard conditions.^[5]
- Utilize immunodeficient mice (e.g., BALB/c nude) for tumor implantation.

2. Tumor Implantation:

- Harvest cancer cells during their exponential growth phase.
- Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject the cell suspension (typically 5×10^6 to 1×10^7 cells) into the flank of each mouse.

3. Tumor Growth and Group Randomization:

- Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).

- Measure tumor volume using calipers (Volume = (Length x Width²)/2).
 - Randomize mice into treatment and control groups with comparable mean tumor volumes.
4. Formulation and Administration of **Tizaterkib**:
- **Tizaterkib** is an orally bioavailable compound.[\[1\]](#)
 - Prepare a formulation suitable for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water.
 - Administer **Tizaterkib** orally at the desired dose (e.g., 15-50 mg/kg) once or twice daily. The control group should receive the vehicle only.
5. Monitoring and Endpoint:
- Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week) as an indicator of toxicity.
 - Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[\[5\]](#)
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like p-ERK, Ki67).[\[1\]](#)
6. Data Analysis:
- Calculate Tumor Growth Inhibition (TGI) using the formula: $TGI (\%) = (1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})) \times 100$.

Protocol 2: Otoprotection Study in a Noise-Induced Hearing Loss Model

This protocol is adapted from a study investigating the protective effects of **Tizaterkib** against noise-induced hearing loss.

1. Animal Model:

- Use a mouse strain susceptible to noise-induced hearing loss (e.g., FVB/NJ).

2. Auditory Brainstem Response (ABR) Baseline Measurement:

- Before noise exposure, measure the baseline hearing thresholds of the mice using ABR to ensure normal hearing.

3. Noise Exposure:

- Expose the mice to a calibrated noise level for a specific duration (e.g., 100 dB SPL for 2 hours) to induce hearing loss.

4. **Tizaterkib** Administration:

- Prepare **Tizaterkib** for oral administration as described in Protocol 1.
- Begin treatment at a defined time point after noise exposure (e.g., 24 hours).
- Administer the drug at the desired dosage (e.g., 0.5 mg/kg) twice daily for a set period (e.g., 3 days).

5. Post-Treatment ABR Measurement:

- At a specified time after the final treatment (e.g., 2 weeks), re-measure ABR thresholds to assess the degree of hearing recovery and permanent threshold shift.

6. Histological and Molecular Analysis:

- After the final ABR, cochleae can be harvested for histological analysis to examine hair cell survival and synaptic integrity, or for molecular analysis to assess the expression of inflammatory markers.

Disclaimer: These notes are intended for informational purposes for research professionals. The provided dosages and protocols are derived from preclinical studies and may not be directly translatable to all experimental conditions or to human use. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

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